molecular formula C14H8IN3O2S B597011 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole CAS No. 1227270-55-4

1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole

Cat. No.: B597011
CAS No.: 1227270-55-4
M. Wt: 409.201
InChI Key: DESXJOPVMAACAL-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole is a complex organic compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring This particular compound is characterized by the presence of a phenylsulphonyl group, a cyano group, and an iodine atom attached to the azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Sulphonylation: The phenylsulphonyl group can be introduced through sulphonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenylsulphonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce cyano-substituted derivatives.

Scientific Research Applications

1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity. The iodine atom can influence the compound’s electronic properties, impacting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    1-(Phenylsulphonyl)pyrrole: Similar in structure but lacks the cyano and iodine groups.

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a phenylsulphonyl group but has a different core structure.

Uniqueness: 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole is unique due to the combination of the phenylsulphonyl, cyano, and iodine groups attached to the azaindole core

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8IN3O2S/c15-13-8-12-10(9-16)6-7-17-14(12)18(13)21(19,20)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESXJOPVMAACAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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